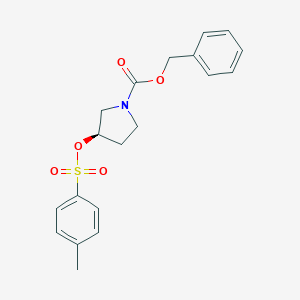

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (3R)-3-(4-methylphenyl)sulfonyloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-15-7-9-18(10-8-15)26(22,23)25-17-11-12-20(13-17)19(21)24-14-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCDOKNEALHLNF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00569925 | |

| Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136725-51-4 | |

| Record name | Phenylmethyl (3R)-3-[[(4-methylphenyl)sulfonyl]oxy]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136725-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3R)-3-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00569925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate in Chiral Synthesis: A Technical Guide

Introduction: In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks serve as the foundational elements for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate has emerged as a versatile and highly valuable intermediate. Its rigid pyrrolidine scaffold, coupled with the strategic placement of a tosylate leaving group, renders it an exceptional electrophile for the stereospecific introduction of nitrogen-containing functionalities. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this key chiral synthon, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is paramount for its effective handling, reaction optimization, and purification.

Table 1: Physicochemical Properties of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₅S | N/A |

| Molecular Weight | 375.44 g/mol | [1] |

| CAS Number | Not explicitly found for (R)-enantiomer. (S)-enantiomer: 158654-83-2 | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |

| Melting Point | Not explicitly found. | N/A |

| Boiling Point | Not explicitly found. | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | General knowledge of similar compounds |

| Storage | Store in a cool, dry place away from moisture. Inert atmosphere is recommended for long-term storage. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm), the tosyl group (aromatic protons with distinct doublets around 7.8 and 7.4 ppm, and a methyl singlet around 2.4 ppm), and the pyrrolidine ring protons. The proton at the C3 position, bearing the tosyloxy group, would appear as a multiplet at a downfield shift (around 5.0 ppm) due to the electron-withdrawing nature of the tosylate. The other pyrrolidine protons would resonate in the 2.0-4.0 ppm range.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the carbamate (around 154 ppm), the aromatic carbons of the benzyl and tosyl groups (in the 127-145 ppm range), the carbon bearing the tosyloxy group (C3, around 75-80 ppm), the benzylic carbon (around 67 ppm), and the remaining pyrrolidine carbons (in the 25-55 ppm range).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the carbamate (around 1700 cm⁻¹), the S=O stretching of the tosylate group (around 1360 and 1175 cm⁻¹), and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tosyl group and benzyl group.

Synthesis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate: A Reliable Protocol

The most common and efficient method for the synthesis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate involves the tosylation of the corresponding alcohol, (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. This reaction is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate), thereby activating the carbon center for nucleophilic substitution.

Reaction Scheme:

Caption: Synthesis of the target tosylate from the corresponding alcohol.

Detailed Experimental Protocol:

This protocol is a generalized procedure based on standard tosylation reactions and should be optimized for specific laboratory conditions.[2][3]

Materials:

-

(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Base: Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath. Pyridine acts as a base to neutralize the HCl byproduct and can also serve as a nucleophilic catalyst.

-

Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and dilute with DCM.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as tosyl chloride is sensitive to moisture and will hydrolyze, reducing the yield of the desired product.[3]

-

Use of Pyridine: Pyridine serves a dual purpose: it acts as a base to quench the hydrochloric acid generated during the reaction, and it can also act as a nucleophilic catalyst to form a more reactive tosylpyridinium intermediate.

-

Low Temperature: The initial addition of tosyl chloride is performed at 0 °C to control the exothermic reaction and minimize the formation of potential side products.

-

Aqueous Work-up: The series of aqueous washes is crucial for removing excess reagents (pyridine, unreacted tosyl chloride) and byproducts (pyridinium hydrochloride), simplifying the final purification step.

Reactivity and Applications in Drug Development

The synthetic utility of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate lies in its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles, leading to the formation of various chiral 3-substituted pyrrolidines. The tosylate group is an excellent leaving group, facilitating Sₙ2 reactions with inversion of stereochemistry at the C3 position.

Logical Relationship of Reactivity:

Caption: Sₙ2 reaction of the tosylate leading to inversion of stereochemistry.

Applications as a Chiral Building Block:

The primary application of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is as a precursor for the synthesis of enantiomerically pure 3-aminopyrrolidine derivatives. These derivatives are prevalent scaffolds in a multitude of pharmaceutical agents.

Workflow for Chiral Amine Synthesis:

Sources

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate mechanism of action

An In-depth Technical Guide to the Mechanism and Application of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a critical chiral building block for researchers, chemists, and drug development professionals. We will dissect its mechanism of action not as a therapeutic agent, but as a highly valued electrophilic intermediate, detailing the principles that govern its reactivity and its application in the stereocontrolled synthesis of complex molecules.

Introduction: A Versatile Chiral Building Block

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a synthetic intermediate prized for its role in constructing complex molecular architectures, particularly within the pharmaceutical industry. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space.

The "mechanism of action" of this compound is purely chemical. It is designed to undergo predictable and stereospecific nucleophilic substitution reactions. This guide elucidates the foundational chemical principles that make it an effective and reliable tool for synthetic chemists. At its core, its utility is derived from two key features: the exceptional leaving group ability of the tosylate moiety and the defined stereochemistry at the C3 position of the pyrrolidine ring.

PART 1: The Tosylate Moiety - Engineering an Excellent Leaving Group

To understand the reactivity of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, one must first appreciate the role of the tosylate group (p-toluenesulfonate, -OTs). In organic synthesis, the direct displacement of a hydroxyl (-OH) group is generally not feasible because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[1]

The conversion of the alcohol to a tosylate ester transforms this poor leaving group into an excellent one.[2] The reason for this enhanced leaving group ability lies in the stability of the resulting tosylate anion. Upon cleavage of the carbon-oxygen bond during a substitution reaction, the negative charge on the oxygen atom is extensively delocalized across the sulfonyl group and the aromatic ring through resonance.[3] This delocalization stabilizes the anion, making it a very weak base and, consequently, an excellent leaving group. The conjugate acid, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8, underscoring the stability of its conjugate base.

Caption: Resonance structures of the stable p-toluenesulfonate (tosylate) anion.

PART 2: The Core Mechanism - Stereospecific Nucleophilic Substitution

The primary mechanism by which (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate reacts is the bimolecular nucleophilic substitution (Sₙ2) reaction. In this process, a nucleophile attacks the electrophilic carbon atom at the C3 position of the pyrrolidine ring, simultaneously displacing the tosylate leaving group in a single, concerted step.

A defining feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center. The nucleophile attacks from the side opposite to the leaving group (a "backside attack"). This leads to a predictable and controlled inversion of the stereocenter. For (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, an Sₙ2 reaction with a nucleophile will yield the corresponding (S)-substituted product. This stereochemical control is paramount in the synthesis of enantiomerically pure pharmaceutical compounds.

While Sₙ2 is the dominant pathway, Sₙ1 reactions could theoretically occur under conditions that favor carbocation formation (e.g., tertiary substrates, weakly nucleophilic solvents), but this is less common for secondary tosylates like this one.[2]

Caption: General Sₙ2 mechanism showing inversion of configuration.

PART 3: Synthesis and Experimental Protocols

Protocol 1: Synthesis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

The title compound is typically prepared from its corresponding alcohol, (R)-1-(Benzyloxycarbonyl)-3-pyrrolidinol. This reaction converts the poor -OH leaving group into the excellent -OTs leaving group and, critically, proceeds with retention of configuration because the C-O bond of the alcohol is not broken during the process.[1][3]

Workflow Diagram:

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Preparation: Dissolve (R)-1-(Benzyloxycarbonyl)-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Base: Add pyridine (approx. 1.5-2.0 eq) to the solution. The base acts to neutralize the HCl that is generated during the reaction.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) (approx. 1.2-1.5 eq) portion-wise, ensuring the temperature remains close to 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Protocol 2: Application in Nucleophilic Substitution - Synthesis of an (S)-Azido Derivative

This protocol demonstrates the use of the title compound to install an azide functional group, a versatile precursor for amines, via an Sₙ2 reaction that inverts the stereocenter.

Step-by-Step Methodology:

-

Preparation: Dissolve (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: Add sodium azide (NaN₃) (approx. 1.5-3.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield (S)-Benzyl 3-azidopyrrolidine-1-carboxylate.

Data Presentation: Versatility in Synthesis

The true power of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate lies in its reactivity with a wide array of nucleophiles to generate diverse, stereochemically defined products.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group | Stereochemistry |

| Azide | Sodium Azide (NaN₃) | -N₃ | (S) |

| Amine | Ammonia, Alkylamine | -NH₂, -NHR, -NR₂ | (S) |

| Thiolate | Sodium Thiophenoxide | -SPh | (S) |

| Cyanide | Sodium Cyanide (NaCN) | -CN | (S) |

| Hydroxide | Sodium Hydroxide (NaOH) | -OH | (S) |

| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ | (S) |

| Halide | Lithium Bromide (LiBr) | -Br | (S) |

Conclusion

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is not merely a chemical; it is a precision tool for stereocontrolled synthesis. Its mechanism of action is rooted in the fundamental principles of organic chemistry: the conversion of a poor hydroxyl leaving group into a highly effective tosylate one, followed by a predictable Sₙ2 displacement. This process, which proceeds with a clean inversion of stereochemistry, provides researchers and drug developers with reliable access to a vast library of enantiomerically pure (S)-3-substituted pyrrolidine derivatives. Understanding this mechanism is key to leveraging its full potential in the rational design and synthesis of next-generation therapeutics.

References

-

University of Calgary. Ch8: Tosylates. Available at: [Link]

-

LibreTexts Chemistry. 7.6 Extra Topics on Nucleophilic Substitution Reactions. Available at: [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]

-

LibreTexts Chemistry. 9.4: Tosylate—Another Good Leaving Group. Available at: [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]

Sources

The Role of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate as a Chiral Auxiliary: An In-depth Technical Guide

Introduction: The Pursuit of Asymmetric Excellence with Pyrrolidine Scaffolds

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries remain a powerful and reliable strategy for achieving high levels of stereoselectivity in carbon-carbon bond formation. Among the diverse array of chiral auxiliaries, those derived from the pyrrolidine scaffold have garnered significant attention due to their rigid conformational nature and the predictable stereochemical outcomes they often impart.[1] This guide delves into the core principles and practical applications of a highly effective, yet specialized, chiral auxiliary: (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate .

This molecule, featuring a strategic placement of a tosyl group on the pyrrolidine ring, offers unique advantages in directing the stereoselective functionalization of prochiral substrates. We will explore its synthesis, mechanistic underpinnings of stereochemical control, and provide detailed protocols for its application in key asymmetric transformations, supported by quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the efficient construction of enantiomerically enriched molecules.

Synthesis and Core Attributes of the Auxiliary

The journey to utilizing (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate begins with its preparation, which is typically achieved from a readily available chiral precursor, (R)-N-Cbz-3-hydroxypyrrolidine. The synthesis is a straightforward and high-yielding process, making the auxiliary accessible for laboratory and potential scale-up applications.

Protocol 1: Synthesis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

This two-step process involves the protection of (R)-3-hydroxypyrrolidine followed by tosylation of the hydroxyl group.

Step 1: N-Carbobenzyloxy (Cbz) Protection of (R)-3-Hydroxypyrrolidine

-

Dissolve (R)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of an organic solvent and aqueous sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution. The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir until completion, typically monitored by thin-layer chromatography (TLC).

-

Perform an aqueous workup, separating the organic layer, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield (R)-N-Cbz-3-hydroxypyrrolidine.

Step 2: Tosylation of (R)-N-Cbz-3-hydroxypyrrolidine

-

Dissolve the (R)-N-Cbz-3-hydroxypyrrolidine from Step 1 in anhydrous DCM or pyridine at 0 °C.

-

Add p-toluenesulfonyl chloride (Ts-Cl) portion-wise to the solution. Pyridine can serve as both the solvent and the base. If using DCM, a non-nucleophilic base like triethylamine should be added.[2]

-

Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

The resulting white to off-white solid is a stable compound that can be stored for extended periods under appropriate conditions. The key structural features that underpin its efficacy as a chiral auxiliary are:

-

The Rigid Pyrrolidine Ring: This five-membered ring exists in a relatively fixed conformation, which limits the number of possible transition states in a reaction, thereby enhancing stereoselectivity.

-

The Cbz Protecting Group: The bulky carbobenzyloxy group on the nitrogen atom plays a crucial role in sterically shielding one face of the attached prochiral substrate.

-

The (R)-Stereocenter at C-3: This defined stereocenter is the primary source of chirality that is transferred during the asymmetric transformation.

-

The Tosyloxy Group: This electron-withdrawing group can influence the electronics of the system and, more importantly, can act as a leaving group in certain applications or serve as a handle for further functionalization.

Application in Asymmetric Synthesis: A Focus on Diastereoselective Transformations

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is primarily employed in diastereoselective reactions where it is covalently attached to a prochiral substrate. The inherent chirality of the auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

Diastereoselective Conjugate Addition

One of the prominent applications of this chiral auxiliary is in directing the stereoselective conjugate addition of nucleophiles to α,β-unsaturated systems. By attaching the auxiliary to an α,β-unsaturated carboxylic acid to form an amide, the auxiliary can effectively control the stereochemistry of the newly formed stereocenter at the β-position.

The high degree of stereocontrol exerted by the (R)-benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate auxiliary in conjugate additions can be rationalized by considering the conformational rigidity of the N-acylpyrrolidine system. The Cbz group and the pyrrolidine ring create a well-defined chiral environment. It is proposed that the substrate adopts a conformation where the bulky Cbz group blocks one face of the Michael acceptor. The incoming nucleophile then preferentially attacks from the less sterically hindered face, leading to the observed diastereoselectivity. The tosyloxy group at the 3-position can further influence the conformation of the pyrrolidine ring and the orientation of the α,β-unsaturated system through steric and electronic effects, thereby enhancing the facial bias.

Diagram: Proposed Transition State for Diastereoselective Conjugate Addition

Sources

A Comprehensive Technical Guide to (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate as a Key Starting Material for Chiral Amines

This guide provides an in-depth exploration of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a pivotal starting material in the synthesis of chiral amines. We will delve into its synthesis, characterization, and application, with a focus on the underlying chemical principles and practical experimental considerations for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its non-planar, flexible structure allows for a three-dimensional exploration of pharmacophore space, which can lead to enhanced biological activity and selectivity.[2] When this ring system incorporates a chiral center, it opens the door to stereospecific interactions with biological targets, a critical aspect of modern drug design.[3][4] Chiral amines, in particular, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[5]

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate serves as a versatile and highly valuable chiral building block. The inherent chirality at the C3 position, combined with the excellent leaving group ability of the tosylate moiety, makes it an ideal precursor for the stereospecific introduction of various nitrogen-containing functional groups. The benzyloxycarbonyl (Cbz or Z) group provides robust protection for the pyrrolidine nitrogen, which can be readily removed under specific conditions.

Synthesis and Characterization

The synthesis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate typically begins with a commercially available chiral starting material, such as (R)-3-hydroxypyrrolidine. The synthetic sequence involves two key transformations: N-protection and O-tosylation.

N-Protection of (R)-3-Hydroxypyrrolidine

The initial step is the protection of the secondary amine of (R)-3-hydroxypyrrolidine. The benzyloxycarbonyl (Cbz) group is a common choice for this purpose due to its stability under a range of reaction conditions and its facile removal by hydrogenolysis.

Diagram: Synthesis of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

Caption: O-Tosylation of the N-protected alcohol.

Characterization Data

The successful synthesis of the target compound can be confirmed through various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of aromatic protons from the tosyl and benzyl groups, and characteristic shifts for the pyrrolidine ring protons. |

| ¹³C NMR | Signals corresponding to the carbonyl of the Cbz group, aromatic carbons, and the carbons of the pyrrolidine ring. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C₁₉H₂₁NO₅S (375.44 g/mol ). |

| Optical Rotation | A specific optical rotation value indicating the enantiomeric purity of the (R)-isomer. |

Application in Chiral Amine Synthesis: The S N2 Reaction

The primary utility of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate lies in its role as an electrophile in bimolecular nucleophilic substitution (S N2) reactions. [6]The tosylate group at the chiral C3 center is an excellent leaving group, readily displaced by a wide range of nucleophiles, particularly amines.

The Mechanism and Stereochemistry of the S N2 Reaction

The S N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). [6][7]This mechanism has a profound and predictable stereochemical outcome: inversion of configuration at the chiral center. [8][9]

Diagram: S N2 Reaction and Inversion of Stereochemistry

Caption: Stereochemical outcome of the S N2 reaction.

This stereospecificity is a cornerstone of asymmetric synthesis, allowing for the predictable formation of a single enantiomer of the desired chiral amine. [9]For example, the reaction of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate with a primary amine (R'-NH₂) will yield the corresponding (S)-3-(alkylamino)pyrrolidine derivative.

Experimental Protocol: Synthesis of a Chiral 3-Aminopyrrolidine Derivative

This protocol outlines a general procedure for the synthesis of a chiral amine via nucleophilic substitution.

Materials:

-

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

-

Desired primary or secondary amine (nucleophile)

-

A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

-

A non-nucleophilic base (e.g., K₂CO₃ or DIPEA), if the amine nucleophile is used as its salt.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1.0 eq.) in the chosen anhydrous solvent.

-

Addition of Nucleophile: Add the amine nucleophile (1.1 - 2.0 eq.). If the amine is in its salt form, add a suitable base (1.5 - 2.5 eq.).

-

Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction and the stereochemical outcome can be validated by:

-

NMR Spectroscopy: To confirm the structure of the product.

-

Mass Spectrometry: To confirm the molecular weight.

-

Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) of the product, which should be high, confirming the inversion of configuration.

Deprotection and Further Functionalization

Following the successful introduction of the amine functionality, the Cbz protecting group on the pyrrolidine nitrogen can be removed to yield the free secondary amine.

Cbz Deprotection

The most common method for Cbz deprotection is hydrogenolysis .

Diagram: Cbz Deprotection Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block for Stereoselective Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] The stereoselective synthesis of substituted pyrrolidines is therefore a critical endeavor in drug discovery and development. This technical guide provides an in-depth analysis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a versatile and highly valuable chiral building block. We will explore its structural attributes, the fundamental mechanism governing its reactivity, and its broad applications in the stereospecific synthesis of diverse 3-substituted pyrrolidine derivatives. This document serves as a practical resource for researchers, offering both mechanistic understanding and actionable experimental protocols to leverage this key synthon in the development of novel chemical entities.

Strategic Importance and Molecular Architecture

The synthesis of enantiomerically pure compounds is paramount in modern drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[2] Pyrrolidine derivatives are no exception, and their biological activity is often dictated by the precise three-dimensional arrangement of substituents on the five-membered ring.[2] The challenge lies in controlling this stereochemistry during synthesis.

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate emerges as a powerful solution. It is a commercially available or readily synthesized chiral precursor, typically derived from (R)-3-hydroxypyrrolidine, which in turn can be accessed from natural chiral pool sources like 4-hydroxyproline.[3] Its utility is rooted in a combination of three key structural features:

-

A Pre-defined Stereocenter : The (R)-configuration at the C3 position serves as the stereochemical blueprint for subsequent transformations.

-

An Excellent Leaving Group : The tosylate (p-toluenesulfonate) group at the C3 position is a superb leaving group, highly activated towards nucleophilic displacement.

-

A Robust Protecting Group : The N-benzyl carbamate (Cbz or Z) group effectively protects the ring nitrogen, preventing it from interfering in reactions and providing stability, while allowing for straightforward deprotection at a later synthetic stage.

Caption: Key structural features of the title compound.

The Core Mechanism: Stereospecific Nucleophilic Substitution (SN2)

The synthetic power of (R)-benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate lies in its predictable reactivity via the SN2 (bimolecular nucleophilic substitution) mechanism. This reaction pathway is fundamental to its application and is characterized by a concerted process where the incoming nucleophile attacks the electrophilic carbon atom (C3) from the side opposite to the leaving group.

This backside attack results in a complete inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. Consequently, when a nucleophile reacts with the (R)-configured starting material, it reliably produces the (S)-configured product. This stereospecificity is the cornerstone of its utility, allowing for the direct and predictable installation of a desired functional group with a defined stereochemistry.

Caption: The SN2 mechanism leading to inversion of configuration.

The efficiency of the SN2 reaction is influenced by standard parameters:

-

Nucleophile : Stronger, less sterically hindered nucleophiles are more effective.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.

-

Temperature : Moderate heating is often employed to increase the reaction rate, though excessively high temperatures can lead to side reactions like elimination.

Synthetic Applications: Accessing a Library of Chiral Pyrrolidines

This chiral building block provides a gateway to a wide array of 3-substituted pyrrolidines through reaction with various nucleophiles.

Synthesis of Chiral 3-Aminopyrrolidines

3-Aminopyrrolidine derivatives are prevalent motifs in pharmaceuticals. A common and reliable method to synthesize them is through a two-step sequence involving an azide nucleophile.

-

Azide Displacement : Sodium azide (NaN₃) is used as the nucleophile to displace the tosylate, forming (S)-benzyl 3-azidopyrrolidine-1-carboxylate. This reaction is highly efficient and stereospecific.

-

Azide Reduction : The resulting azide is then reduced to the primary amine, typically via catalytic hydrogenation (H₂, Pd/C) or using reagents like triphenylphosphine (Staudinger reaction). The hydrogenation method has the added benefit of simultaneously cleaving the Cbz protecting group if desired.

| Nucleophile | Reagents | Product | Typical Yield | Stereochemistry |

| Azide (N₃⁻) | NaN₃ in DMF, 80 °C | (S)-3-Azidopyrrolidine | >90% | Inversion (S) |

| Ammonia | NH₃ in MeOH | (S)-3-Aminopyrrolidine | Variable | Inversion (S) |

Carbon-Carbon Bond Formation

The introduction of carbon substituents at the C3 position can be achieved using various carbon-based nucleophiles.

-

Cyanide : Displacement with sodium or potassium cyanide yields the corresponding (S)-3-cyanopyrrolidine derivative. The nitrile group is a versatile handle that can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

-

Organocuprates : For less acidic carbon nucleophiles, organocuprates (Gilman reagents) can be effective for installing alkyl or aryl groups.

| Nucleophile | Reagents | Product | Typical Yield | Stereochemistry |

| Cyanide (CN⁻) | NaCN in DMSO, 90 °C | (S)-3-Cyanopyrrolidine | 80-95% | Inversion (S) |

| Malonate | Diethyl malonate, NaH | (S)-3-(Dialkoxycarbonyl)methyl | 70-85% | Inversion (S) |

Installation of Heteroatomic Functional Groups

Oxygen and sulfur nucleophiles can also be employed to generate another important class of derivatives.

| Nucleophile | Reagents | Product | Typical Yield | Stereochemistry |

| Thioacetate | Potassium thioacetate (KSAc) | (S)-3-(Acetylthio)pyrrolidine | >90% | Inversion (S) |

| Alkoxide | NaOR in ROH | (S)-3-Alkoxypyrrolidine | 60-80% | Inversion (S) |

Detailed Experimental Protocol: Synthesis of (S)-Benzyl 3-azidopyrrolidine-1-carboxylate

This protocol provides a representative, self-validating procedure for the stereospecific synthesis of an azide-substituted pyrrolidine.

Materials:

-

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (R)-benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

-

Reagent Addition : Add anhydrous DMF to dissolve the starting material, followed by the addition of sodium azide.

-

Heating : Immerse the flask in a preheated oil bath at 80 °C.

-

Monitoring : Stir the reaction mixture vigorously. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-6 hours).

-

Quenching & Extraction : Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

-

Washing : Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

-

Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-benzyl 3-azidopyrrolidine-1-carboxylate as a clear oil.

Caption: Experimental workflow for azide displacement.

Deprotection Strategies

The final step in many synthetic sequences involving this building block is the removal of the N-Cbz protecting group to liberate the pyrrolidine nitrogen. The most common and effective method is catalytic hydrogenolysis .

-

Conditions : The Cbz-protected pyrrolidine is dissolved in a solvent like methanol or ethanol, a palladium on carbon catalyst (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (from a balloon or a Parr shaker).

-

Mechanism : The reaction cleaves the benzylic C-O bond, releasing the free amine and producing toluene and carbon dioxide as byproducts.

-

Advantages : This method is clean, high-yielding, and the byproducts are volatile and easily removed. As mentioned, it can often be combined with the reduction of other functional groups like azides.

Conclusion

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a premier chiral building block for the stereoselective synthesis of 3-substituted pyrrolidines. Its predictable reactivity through the SN2 mechanism, which guarantees inversion of stereochemistry, provides a reliable and robust method for installing diverse functionalities at the C3 position. For researchers in drug discovery and process development, mastering the use of this synthon opens a direct and efficient pathway to novel, enantiomerically pure pyrrolidine-containing targets, accelerating the development of next-generation therapeutics.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- A Comparative Guide to the Synthesis of Substituted Pyrrolidines. Benchchem.

- Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews.

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.

- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters.

- Synthesis of a New Chiral Pyrrolidine.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.

- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)

- Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ ( R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.

Sources

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate structural analogs and derivatives

An In-Depth Technical Guide to the Synthesis and Application of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate Analogs and Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. We will explore its synthesis, the strategic development of its structural analogs, and its application in the creation of novel therapeutics. The narrative emphasizes the rationale behind synthetic choices and provides actionable protocols for laboratory application.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, celebrated for its ability to introduce three-dimensional complexity into molecular design.[1] Its non-planar, sp³-hybridized nature allows for the exploration of chemical space in ways that flat, aromatic systems cannot, often leading to enhanced binding affinity and selectivity for biological targets.[1][2]

At the heart of many complex pyrrolidine-based molecules is (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate . This compound is a highly versatile synthetic intermediate due to three key structural features:

-

Defined Stereochemistry : The (R)-configuration at the C3 position provides a fixed chiral center, crucial for stereospecific interactions with biological macromolecules.

-

N-Protection : The benzyl carbamate (Cbz) group effectively protects the ring nitrogen, preventing unwanted side reactions while being readily removable under specific conditions.

-

An Excellent Leaving Group : The p-toluenesulfonate (tosylate) group at the C3 position is an exceptional leaving group, priming the molecule for nucleophilic substitution reactions.

These features make it an ideal starting point for constructing libraries of diverse pyrrolidine derivatives for screening in drug discovery programs.

Synthesis of the Core Intermediate

The parent compound is typically synthesized from its corresponding alcohol, (R)-(+)-1-Benzyl-3-pyrrolidinol[3], which is commercially available. The key transformation is the tosylation of the secondary alcohol.

Protocol 1: Synthesis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Rationale: This procedure converts the hydroxyl group into a tosylate, a superior leaving group, via reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine is often used as both the base and the solvent, effectively neutralizing the HCl byproduct and catalyzing the reaction.

Step-by-Step Methodology:

-

Reagents & Setup:

-

(R)-(+)-1-Benzyl-3-pyrrolidinol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

-

Execution:

-

Dissolve (R)-(+)-1-Benzyl-3-pyrrolidinol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

-

-

Work-up & Purification:

-

Quench the reaction by slowly adding cold water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure tosylated product.

-

-

Self-Validation/Characterization:

-

¹H NMR: Confirm the presence of the tosyl group (aromatic protons around 7.4-7.8 ppm and a methyl singlet around 2.4 ppm) and the disappearance of the alcohol proton.

-

Mass Spectrometry: Verify the molecular weight of the final product.

-

Diagram: Synthesis of the Core Intermediate

Caption: Tosylation of the C3 hydroxyl group.

Strategic Diversification of the Pyrrolidine Scaffold

The true power of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate lies in its capacity for diversification. The following strategies can be employed independently or in combination to generate extensive analog libraries.

Strategy A: Nucleophilic Substitution at the C3 Position

The primary route for diversification involves the SN2 displacement of the tosylate group. This reaction typically proceeds with inversion of stereochemistry, yielding the (S)-configured product. This allows for the introduction of a vast array of functional groups at the C3 position.

Causality: The tosyloxy group is highly electron-withdrawing, polarizing the C-O bond and making the C3 carbon electrophilic. Its ability to stabilize a negative charge upon departure makes it an excellent leaving group, facilitating nucleophilic attack.

| Nucleophile | Resulting C3-Substituent | Application/Significance |

| Sodium Azide (NaN₃) | Azide (-N₃) | Precursor to amines via reduction. |

| Amines (R-NH₂) | Substituted Amine (-NHR) | Introduces basic centers, hydrogen bond donors. |

| Thiols (R-SH) | Thioether (-SR) | Modulates lipophilicity and metabolic stability. |

| Cyanide (NaCN) | Nitrile (-CN) | Can be hydrolyzed to carboxylic acids or reduced to amines. |

| Malonates | Alkylated Malonate | Carbon-carbon bond formation for chain extension. |

Diagram: SN2 Displacement at C3

Caption: General scheme for C3 functionalization.

Strategy B: Modification of the N1-Protecting Group

The Cbz group is a versatile protecting group that can be selectively removed to reveal a secondary amine. This amine is a powerful handle for further derivatization.

Workflow for N1-Derivatization:

-

Deprotection: The Cbz group is most commonly removed by catalytic hydrogenolysis (H₂, Pd/C). This is a clean and efficient method that cleaves the benzylic C-O bond.

-

Derivatization: The resulting free secondary amine can undergo a variety of reactions:

-

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-alkylated derivatives.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic substituents.

-

Diagram: N1-Deprotection and Derivatization Workflow

Caption: Workflow for modifying the N1 position.

Applications in Drug Discovery

The versatility of the (R)-3-substituted pyrrolidine scaffold is evident in its widespread use in the development of novel therapeutics across various disease areas.

-

Anticonvulsants: Pyrrolidine-2,5-dione derivatives, accessible from this core, have shown potent antiseizure activity.[4] For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a novel, orally bioavailable modulator of the glutamate transporter EAAT2 with significant antiseizure effects in vivo.[4]

-

Oncology: The pyrrolidine ring is a key component in numerous anticancer agents. Its structure can be tailored to interact with specific enzyme active sites, such as in poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

-

Antivirals: The pyrrolidine scaffold is a component of complex antiviral molecules. For example, Remdesivir, an adenosine triphosphate analog with broad-spectrum antiviral activity, incorporates a modified pyrrolidine-like structure.[2]

-

Selective Androgen Receptor Modulators (SARMs): Modifications to the pyrrolidine ring, such as the introduction of a methyl group at the C3 position, have been shown to influence metabolic stability and confer potent androgen receptor agonistic activity, which is valuable for conditions requiring anabolic therapies.[1]

Conclusion

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its defined stereochemistry and the reactive potential of the tosylate group provide a reliable and versatile entry point for creating diverse libraries of three-dimensional molecules. By mastering the synthetic strategies of C3-nucleophilic substitution and N1-derivatization, medicinal chemists can efficiently navigate chemical space to develop next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

- Vertex AI Search. (2024). Synthesis of (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE.

-

Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(9), 2998. Available at: [Link]

-

PubChem. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

National Center for Biotechnology Information. (2021). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 26(19), 5988. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 40(18), 8269-8291. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. Available at: [Link]

-

PubChem. (n.d.). (R)-(+)-1-Benzyl-3-pyrrolidinol. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 86(20), 14319-14332. Available at: [Link]

-

PubChem. (n.d.). (S)-Benzyl 2-(8-amino-1-bromoimidazo(1,5-a)pyrazin-3-yl)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Sunway Pharm Ltd. (n.d.). (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

-

National Center for Biotechnology Information. (2024). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 19(4), 720-731. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Structural Simplification of Podophyllotoxin: Discovery of γ-Butyrolactone Derivatives as Novel Antiviral Agents for Plant Protection. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4698. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate: Synthesis, Availability, and Applications in Drug Discovery

Introduction: A Versatile Chiral Building Block

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a chiral synthetic intermediate of significant interest to researchers and process chemists in the pharmaceutical industry. Its rigid pyrrolidine core, coupled with a strategically placed tosylate leaving group, makes it a valuable building block for the stereoselective synthesis of complex molecules, particularly novel drug candidates. The benzyloxycarbonyl (Cbz or Z) group provides robust protection of the pyrrolidine nitrogen, which can be readily removed under standard hydrogenolysis conditions, allowing for further functionalization. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this versatile compound. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine derivatives in medicinal chemistry.[1]

Physicochemical Properties

| Property | Value |

| Chemical Name | (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate |

| Synonyms | (3R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl 4-methylbenzenesulfonate, (R)-1-Cbz-3-tosyloxypyrrolidine |

| Molecular Formula | C₁₉H₂₁NO₅S |

| Molecular Weight | 375.44 g/mol |

| Chirality | (R)-enantiomer |

| Appearance | Typically an off-white to white solid or a viscous oil |

Commercial Availability and Sourcing

Direct, off-the-shelf commercial availability of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate can be limited, as it is often synthesized on demand due to its reactive nature. However, its enantiomer, (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS No. 158654-83-2), is listed by some chemical suppliers, indicating that the synthesis is established and the (R)-enantiomer can likely be procured through custom synthesis services.

Several major chemical suppliers offer custom synthesis of complex organic molecules and would be well-equipped to prepare the target compound.

Key Suppliers for Custom Synthesis:

-

BLDpharm

-

Simson Pharma Limited

The more common procurement strategy is to purchase the stable precursor, (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate , and perform the tosylation reaction in-house. This precursor is readily available from a range of suppliers.

Leading Suppliers of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate:

| Supplier | Purity | Available Quantities |

| BLDpharm | >97% | Gram to Kilogram scale |

| Simson Pharma | Custom Synthesis | Gram to Kilogram scale |

Synthetic Protocol: Tosylation of (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

The synthesis of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is achieved through the tosylation of the corresponding alcohol. This is a standard organic transformation, but careful control of reaction conditions is crucial to ensure high yield and purity, and to avoid side reactions.

Caption: General workflow for the synthesis of the target tosylate.

Detailed Experimental Protocol:

Materials:

-

(R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous) or Triethylamine (Et₃N) and 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Tosyl Chloride: To the stirred solution, add anhydrous pyridine (2.0-3.0 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 eq.). Alternatively, a combination of triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) can be used instead of pyridine.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

Mechanism of Tosylation

The tosylation reaction proceeds via a nucleophilic attack of the hydroxyl group of the pyrrolidine precursor on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The base (pyridine or triethylamine) serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Sources

An In-Depth Technical Guide to the Safe Handling of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Principles

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a key chiral building block in synthetic organic chemistry, frequently employed in the development of novel pharmaceutical agents. Its utility stems from the strategic placement of a p-toluenesulfonate (tosylate) group on the pyrrolidine ring. The tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions essential for constructing complex molecular architectures. However, the very features that make this compound synthetically valuable—namely, the presence of a benzylic carbamate and a reactive tosylate ester—necessitate a rigorous and informed approach to its handling, storage, and disposal.

This guide moves beyond generic safety data to provide a deeper, mechanistically-grounded understanding of the risks involved. The primary hazards are not solely related to acute toxicity but are intrinsically linked to the compound's reactivity. As a potent alkylating agent and a benzylic tosylate, it is prone to decomposition, particularly when exposed to moisture, heat, or nucleophiles.[1] This document outlines a comprehensive safety framework built on the principles of risk assessment, hierarchy of controls, and procedural diligence to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

While a comprehensive, officially registered Safety Data Sheet (SDS) for this specific molecule is not consistently available across all suppliers, a robust hazard assessment can be synthesized by analyzing its constituent functional groups. The primary risks are associated with the tosylate moiety, which classifies the compound as a potential alkylating agent, and the general hazards of substituted pyrrolidines.

Inferred Hazard Classification

Based on the structure and data from analogous compounds, the following hazards should be assumed:

| Hazard Class | GHS Category | Hazard Statement | Basis of Inference |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common classification for N-benzyl pyrrolidine derivatives and sulfonate esters.[2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Expected for this class of organic compounds.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine dust or aerosols can irritate the respiratory tract.[3] |

| Sensitization | (Suspected) | (No Code) | Tosylates and other sulfonate esters are known sensitizers and potential alkylating agents. Repeated exposure may lead to an allergic response.[4] |

| Chemical Instability | (Known) | (No Code) | Benzylic tosylates are known to be unstable and prone to decomposition, especially with heat or moisture.[1] |

Core Chemical Risks

-

Alkylation Potential: The tosylate group makes the C-3 position of the pyrrolidine ring highly electrophilic. The compound can act as an alkylating agent, potentially reacting with biological nucleophiles. Such compounds should always be treated as potentially mutagenic or carcinogenic with repeated exposure.[4]

-

Hydrolytic Instability: The tosylate ester is susceptible to hydrolysis, reacting with water to form p-toluenesulfonic acid and the corresponding alcohol, (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate. This not only degrades the material but also introduces a strong acid into the container, which can catalyze further decomposition.[1]

-

Thermal Instability: Benzylic tosylates can undergo decomposition upon heating.[1] Distillation or significant heating of tosylation reaction mixtures has been associated with explosive events, likely due to uncontrolled decomposition.[5] While this compound is a purified solid, heating should be avoided unless under carefully controlled reaction conditions.

Hierarchy of Controls: A Systematic Approach to Safety

A multi-layered approach is mandatory for mitigating the risks associated with this compound. The hierarchy of controls prioritizes the most effective measures first.

-

Engineering Controls: All manipulations of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, both as a solid and in solution, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. For reactions involving heating or pressurization, the use of a blast shield is strongly recommended.

-

Administrative Controls: Access to this compound should be restricted to trained personnel. Clear and accurate labeling on containers is essential, indicating its identity and suspected hazards. Standard Operating Procedures (SOPs) for its use, storage, and disposal must be developed and strictly followed. Never work alone when handling this material.

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is the final line of defense.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. Change gloves immediately if contamination occurs.[3] |

| Eye Protection | Chemical splash goggles and a full-face shield | Goggles protect against splashes; the face shield provides an additional layer of protection for the entire face.[2] |

| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from spills. |

| Respiratory | Not required if handled in a fume hood | A respirator may be needed for large-scale spills outside of containment. |

Experimental Protocols: Safe Handling & Storage

Adherence to strict protocols is critical to maintain both user safety and compound integrity.

Storage Protocol

The primary goal of storage is to prevent decomposition.[1]

-

Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen). Atmospheric moisture will lead to hydrolysis.

-

Temperature: Store in a freezer, preferably at -20°C. Supplier data often recommends room temperature storage, but for long-term stability and to minimize decomposition, cold storage is superior.[6]

-

Container: Use a tightly sealed, clearly labeled container. Consider wrapping the cap threads with Parafilm® as a secondary barrier against moisture ingress.

-

Segregation: Store away from strong acids, bases, oxidizing agents, and nucleophiles.

Handling and Weighing Protocol

-

Preparation: Before removing the compound from storage, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Location: Conduct all transfers inside a chemical fume hood.

-

Weighing: Weigh the required amount of the compound quickly. Minimize its exposure time to the atmosphere.

-

Inert Environment: If possible, perform transfers within a glovebox containing an inert atmosphere. If a glovebox is not available, flush the headspace of the reaction vessel with an inert gas before and after adding the compound.

Workflow for Safe Use

The following workflow illustrates the key decision points and safety measures from receipt to disposal.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce potential harm.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

-

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure the area is well-ventilated (fume hood).

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry chemical absorbent).

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal Considerations

All waste containing (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[2] All waste must be collected in properly labeled, sealed containers and disposed of through a licensed environmental waste management company, in accordance with all federal, state, and local regulations.

References

-

Pharmaffiliates. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate. [Link]

-

PubChem. (R)-1-Benzyl-3-pyrrolidinol tosylate. [Link]

-

UC Irvine Environmental Health & Safety. (2007). Lessons Learned: Explosion in a chemistry research lab using distillation for purification of a tosylation reaction mixture. [Link]

-

PubChem. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. [Link]

-

PubChem. (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

ChemHelp ASAP. (2019). Formation of Tosylates & Mesylates. [Link]

-

Zheng, et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(9), 13843-13852. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. pfaltzandbauer.com [pfaltzandbauer.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ehs.uci.edu [ehs.uci.edu]

- 6. (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate - CAS:158654-83-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Enantioselective synthesis using (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

An Application Guide to the Enantioselective Synthesis of 3-Substituted Pyrrolidines using (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the application of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate as a pivotal chiral building block in enantioselective synthesis. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved pharmaceuticals.[1] This document elucidates the core synthetic principles, focusing on the high-fidelity stereochemical control achievable through S_N2-type reactions. We present validated, step-by-step protocols for the synthesis of key chiral intermediates, explain the causality behind experimental choices, and offer tabulated data for common transformations.

Introduction: The Strategic Value of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate

(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate is a highly valuable chiral precursor in modern organic synthesis. Its utility stems from a combination of three critical structural features:

-

A Pre-defined Stereocenter: The (R)-configuration at the C3 position serves as the source of chirality.

-

An Excellent Leaving Group: The tosylate (OTs) group at C3 is an exceptional leaving group, readily displaced by a wide range of nucleophiles. Its stability as an anion is due to extensive resonance delocalization of the negative charge across the sulfonate group.

-

A Robust Protecting Group: The benzyloxycarbonyl (Cbz or Z) group protects the pyrrolidine nitrogen, preventing its interference as a nucleophile and imparting stability to the ring during reactions. It can be reliably removed under standard hydrogenolysis conditions.

This combination makes the molecule an ideal electrophile for stereospecific nucleophilic substitution reactions, enabling the synthesis of a diverse array of (S)-3-substituted pyrrolidine derivatives with a predictable and high degree of enantiomeric purity. Such chiral pyrrolidines are central motifs in numerous biologically active compounds and are foundational to many organocatalysts.[2]

Core Mechanism: High-Fidelity S_N2 Inversion

The primary synthetic application of (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate hinges on the S_N2 reaction mechanism. This is a single, concerted step where a nucleophile attacks the electrophilic carbon center (C3) from the direction precisely opposite to the carbon-leaving group bond (the C-OTs bond).[3]

Causality of Stereochemical Outcome: This "backside attack" geometry is sterically favored and electronically necessary for the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-leaving group bond. The direct consequence of this mechanism is a complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[3] Therefore, starting with the (R)-configured tosylate, the reaction reliably produces the (S)-configured product. This predictable transfer of chirality is the cornerstone of its use in enantioselective synthesis.

Figure 1: General mechanism of S_N2 inversion at the C3 position.

Synthetic Applications and Experimental Protocols

The true power of this chiral building block is demonstrated by its versatility in reacting with a broad spectrum of nucleophiles. Below are representative, field-proven protocols.

Application 1: Synthesis of a Chiral Azide Intermediate

The introduction of an azide moiety creates a versatile intermediate. The azide group can be readily converted to a primary amine via reduction, or used in "click" chemistry reactions (Huisgen cycloadditions).